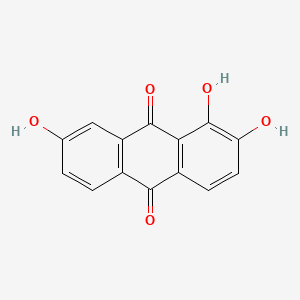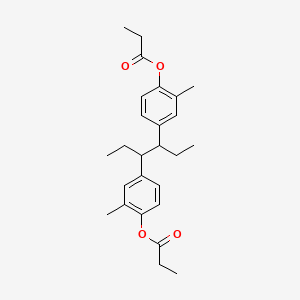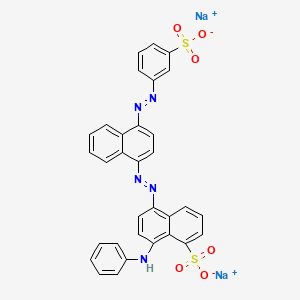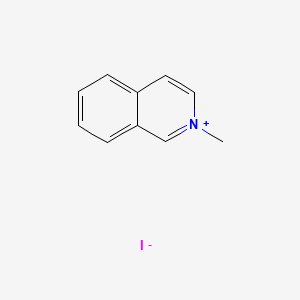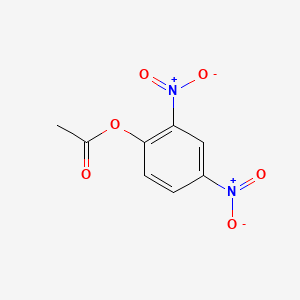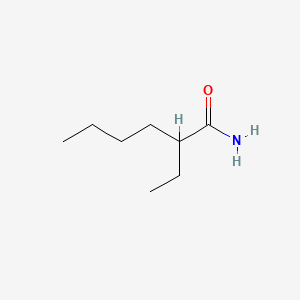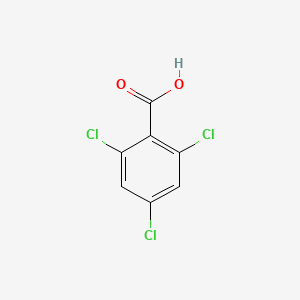
2,4,6-Trichlorobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 2,4,6-trichlorobenzoic acid often involves catalytic processes or reactions that enable the introduction of chlorine atoms into the benzoic acid framework. For example, the synthesis of related chlorinated compounds demonstrates the utility of catalysts in facilitating amide condensation reactions of sterically demanding carboxylic acids (Maki, Ishihara, & Yamamoto, 2006).
Molecular Structure Analysis
The molecular structure of chlorobenzoic acids, including those similar to this compound, has been characterized through techniques such as X-ray diffraction. These analyses reveal detailed insights into the crystal structures, including non-covalent interactions and hydrogen bonding patterns, which are critical for understanding the compound's chemical behavior (Morales-Toyo et al., 2020).
Chemical Reactions and Properties
The chemical reactions involving this compound derivatives often explore their reactivity towards forming various complexes or undergoing substitution reactions. For instance, the study of tetranuclear complexes based on trichlorobenzoic acid derivatives highlights the compound's ability to participate in complex formation and demonstrates its magnetic properties (Zhang & Zheng, 2016).
Physical Properties Analysis
The physical properties of chlorobenzoic acids, such as dichlorobenzoic acids, have been studied to understand their crystalline structures and potential nonbonded interactions. These studies provide insights into the molecular arrangements and possible implications for material science applications (Pinkus, Kautz, & Ahobila-Vajjula, 2003).
Chemical Properties Analysis
Investigations into the chemical properties of this compound and related compounds often focus on their reactivity and potential as intermediates in organic synthesis. The study of their participation in cycloaddition reactions, for example, underscores the versatility of these compounds in synthetic chemistry, providing pathways to novel pyrimidine derivatives (Dubovtsev et al., 2021).
Scientific Research Applications
Sorption of 2,4,6-Trichlorobenzoic Acid in Environmental Samples : TCB demonstrates significant interaction with soil components, affecting its sorption under both oxic and anoxic conditions. This interaction is influenced by factors such as redox potential, dissolved organic carbon, and pH, especially under anoxic conditions. These findings are important for understanding the environmental behavior of TCB and similar xenobiotics (Ololade et al., 2014).
Plant Growth and Herbicide Stability : Studies on TCB in wheat plants and in animals like rabbits and mice revealed its presence at harvest in seeds and straw, following uptake by roots or spray application. This highlights TCB's stability and potential impact on the food chain and ecosystem (Balayannis et al., 1965).
Persistence and Movement in Soil : Research has shown that TCB persists in soil for extended periods (up to 11 years in some cases), with varying degrees of penetration and movement in the soil profile. This persistence is not significantly affected by factors such as moisture or temperature after treatment (Phillips, 1968).
Antimicrobial and Anti-inflammatory Applications : TCB derivatives have been studied for their potential antimicrobial and anti-inflammatory activities. This research is particularly relevant for pharmaceutical and medical applications (Karegoudar et al., 2008).
Photocatalytic Degradation Studies : The photocatalytic degradation of TCB in aqueous TiO2 dispersions has been investigated, with findings showing fast primary degradation and complete mineralization of the organic carbon to CO2, along with the transformation of organic chlorine into chloride ion. This study is significant for understanding the environmental remediation of TCB (Bianco Prevot & Pramauro, 1999).
Mechanism of Action
Target of Action
2,4,6-Trichlorobenzoic acid (TCB) is a chlorinated aromatic compound that is primarily used in organic syntheses . It is also a degradation intermediate of polychlorinated biphenyls (PCBs) in contaminated soil . The primary targets of TCB are microbial communities, where it serves as the sole carbon and energy supplement .
Mode of Action
TCB interacts with its targets, the microbial communities, by serving as their sole source of carbon and energy . This interaction results in the biodegradation of TCB, leading to its transformation into less complex and less toxic compounds .
Biochemical Pathways
It is known that tcb undergoes reductive cleavage in the presence of active sodium . This reaction is part of the broader process of halogenated benzoic acid reduction . Furthermore, TCB can be used in the synthesis of (+)-methynolide, the aglycon of a macrolide antibiotic, methymycin .
Pharmacokinetics
It is known that tcb is highly soluble in water and most organic solvents . This suggests that it could be readily absorbed and distributed in biological systems. The metabolism and excretion of TCB would likely depend on the specific microbial communities involved and their metabolic capabilities.
Result of Action
The action of TCB results in its biodegradation and the subsequent release of energy for the microbial communities . This process transforms TCB into less complex and less toxic compounds, thereby reducing its environmental impact .
Action Environment
The action of TCB is influenced by various environmental factors. For instance, the presence of oxygen significantly impacts the degradation of TCB . Under oxic conditions, TCB is more readily degraded, while under anoxic conditions, the degradation process is slower . Additionally, the presence of other soil components, such as organic carbon and metal oxide phases, can also influence the sorption of TCB .
properties
IUPAC Name |
2,4,6-trichlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAFFVQBMVYYTQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075329 | |
| Record name | 2,4,6-Trichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50-43-1 | |
| Record name | 2,4,6-Trichlorobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Trichlorobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2,4,6-trichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4,6-Trichlorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9075329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-TRICHLOROBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0BWG1HX6CK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2,4,6-Trichlorobenzoic acid unique in terms of its degradation by microbial communities?
A1: Research shows that anaerobic microbial communities can selectively remove chlorine atoms from specific positions on the this compound molecule. Specifically, these communities demonstrate a preference for removing chlorine from the ortho position, leaving other positions untouched []. For instance, 2,3,6-Trichlorobenzoic acid is transformed into 2,5-Dichlorobenzoic acid, showcasing this unique dechlorination pattern. This selectivity is influenced by factors like the presence of benzoate or volatile organic acids, which stimulate the dechlorination process []. This finding has implications for the bioremediation of environments contaminated with this compound.
Q2: How does the structure of this compound influence its ability to form halogen bonds, and what are the implications of these interactions?
A2: The presence of three chlorine atoms in the 2,4,6 positions of the benzene ring significantly enhances the molecule's ability to engage in halogen bonding []. This is evident in the formation of molecular complexes with lanthanide ions and 1,10-phenanthroline. Compared to analogous complexes formed with p-chlorobenzoic acid, the this compound complexes exhibit a higher frequency of halogen bonding interactions due to the increased number of halogen atoms available for interaction []. These findings highlight the potential for using halogen bonding as a design strategy in supramolecular chemistry and materials science.
Q3: How does the availability of different nutrients affect the structure and composition of biofilms that degrade this compound?
A3: Studies reveal that the composition of nutrients significantly influences the architecture and characteristics of biofilms degrading this compound []. When these biofilms, initially grown with this compound as the sole carbon source, are exposed to a more readily available carbon source like Trypticase soy broth, their structure undergoes a noticeable transformation. The distinct mound formations observed in this compound-fed biofilms disappear, leading to a more uniform biofilm structure []. This suggests a shift in the microbial community and their extracellular matrix production in response to nutrient availability.
Q4: Beyond its role in bioremediation, what other research areas utilize this compound?
A4: this compound plays a crucial role in investigating the mutagenic potential of chemical compounds []. Its use in the Salmonella Ames test provides valuable insights into the ability of substances to cause genetic mutations []. This information is critical for assessing the safety of various chemicals and understanding their potential impact on human health and the environment.
Q5: What unique structural characteristics of this compound have been revealed through crystallographic studies?
A5: Crystallographic analysis of this compound reveals an uncommon structural arrangement []. The crystal structure, solved with Z = 12 in space group P21/n, shows three molecules of this compound in the asymmetric unit. Notably, these molecules form two distinct dimers: a complete carboxylic acid dimer and half of a second unique dimer located at a crystallographic inversion center []. Interestingly, the carboxyl groups within the asymmetric unit exhibit similar bond lengths and angles, contrasting with the distinct double and single bond character typically observed in highly ordered dimeric systems []. This unusual arrangement provides valuable insights into the intermolecular interactions and packing behavior of this compound in the solid state.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Dibenzo[a,e]fluoranthene](/img/structure/B1203091.png)


